An In-Depth Technical Guide to 3-(Pyridin-2-yl)propiolic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-(Pyridin-2-yl)propiolic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(pyridin-2-yl)propiolic acid, a heterocyclic compound featuring a pyridine ring linked to a propiolic acid moiety. This document details the chemical structure, physicochemical properties, a robust synthesis methodology via Sonogashira coupling, and explores its potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the handling, synthesis, and utilization of this versatile chemical building block.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to modulate the pharmacokinetic profile of a molecule make it a privileged structure in drug design.[2][3] When combined with the linear rigidity and reactivity of an alkyne, as seen in 3-(pyridin-2-yl)propiolic acid, a molecule of significant synthetic potential emerges. The propiolic acid functional group offers a versatile handle for a variety of chemical transformations, including esterification, amidation, and cycloaddition reactions.[4] This guide aims to provide a detailed technical resource on 3-(pyridin-2-yl)propiolic acid, empowering researchers to harness its full potential in their scientific endeavors.
Chemical Structure and Physicochemical Properties
3-(Pyridin-2-yl)propiolic acid is a molecule that marries the aromatic, electron-withdrawing nature of the pyridine ring with the linear, electron-rich character of an alkyne, terminated by a carboxylic acid. This unique combination of functional groups dictates its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 3-(Pyridin-2-yl)propiolic Acid and a Structurally Related Compound
| Property | 3-(Pyridin-2-yl)propiolic Acid | 2-Ethynylpyridine (CAS: 1945-84-2)[5][6] |
| CAS Number | 858678-71-4 | 1945-84-2 |
| Molecular Formula | C₈H₅NO₂ | C₇H₅N |
| Molecular Weight | 147.13 g/mol | 103.12 g/mol |
| Appearance | Predicted: White to off-white solid | Clear dark brown liquid[6] |
| Melting Point | Not experimentally determined. Estimated to be a solid at room temperature based on the presence of the carboxylic acid and the increased molecular weight compared to 2-ethynylpyridine. | Not applicable (liquid at room temperature)[5] |
| Boiling Point | Not determined. Likely to decompose upon heating. | 77-78 °C (14 mmHg)[5] |
| Solubility | Predicted to have moderate solubility in polar organic solvents such as alcohols, ethers, and chloroform, and moderate solubility in water, which can be enhanced by adjusting the pH to form the more soluble carboxylate salt.[5][7] | Soluble in water.[6] |
| pKa | Not experimentally determined. Estimated to be similar to other pyridine carboxylic acids. | 2.31±0.12 (Predicted)[6] |
Note: Experimental data for 3-(Pyridin-2-yl)propiolic acid is limited. The data for 2-ethynylpyridine is provided as a reference for a structurally similar compound, highlighting the influence of the carboxylic acid moiety on the physical state and properties.
Spectral Data (Predicted)
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The coupling patterns will be indicative of the 2-substituted pyridine ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its observation can be solvent-dependent.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The acetylenic carbons are expected in the range of δ 70-90 ppm, and the carbonyl carbon of the carboxylic acid will be significantly downfield (δ > 160 ppm).
-
Infrared (IR) Spectroscopy (Predicted): Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹, likely weak), and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). Aromatic C-H and C=N stretching vibrations from the pyridine ring would also be present.
-
Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M⁺) at m/z 147. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.
Synthesis of 3-(Pyridin-2-yl)propiolic Acid
The most logical and efficient synthetic route to 3-(pyridin-2-yl)propiolic acid is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for coupling an aryl halide with a terminal alkyne.[8]
Proposed Synthetic Scheme: Sonogashira Coupling
The synthesis involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with propiolic acid in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Caption: Synthesis of 3-(Pyridin-2-yl)propiolic acid via Sonogashira Coupling.
Detailed Experimental Protocol
This protocol is a well-established procedure for Sonogashira couplings and is adapted for the synthesis of the title compound.
Materials:
-
2-Bromopyridine
-
Propiolic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromopyridine (1.0 eq).
-
Addition of Reagents: Under a nitrogen atmosphere, add the anhydrous solvent (e.g., THF), followed by triethylamine (2.0-3.0 eq).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq) to the reaction mixture. The mixture may turn yellow or brown.
-
Addition of Alkyne: Slowly add a solution of propiolic acid (1.1-1.5 eq) in the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with 1 M hydrochloric acid to remove excess triethylamine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-(pyridin-2-yl)propiolic acid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial as the palladium(0) active catalyst is sensitive to oxidation by air.
-
Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction rate.[8]
-
Base: Triethylamine serves to neutralize the hydrogen halide (HBr) formed during the reaction and also to deprotonate the terminal alkyne.
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective pre-catalyst that is reduced in situ to the active palladium(0) species.
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Applications in Research and Development
While specific applications of 3-(pyridin-2-yl)propiolic acid are not extensively documented, its structural motifs suggest significant potential in several areas of chemical research, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Discovery
The pyridine nucleus is a cornerstone in the development of new therapeutic agents.[9][10][11] The incorporation of an alkynyl linkage provides a rigid scaffold that can orient functional groups in a precise manner for optimal interaction with biological targets.
-
Enzyme Inhibition: The linear geometry of the alkyne can position the pyridine and carboxylic acid moieties to interact with specific residues within an enzyme's active site. For instance, pyridin-3-yl pyrimidines have been evaluated as Bcr-Abl inhibitors for cancer therapy.[11]
-
Antimicrobial Agents: Pyridine derivatives have a long history as antimicrobial agents. The unique electronic and structural features of 3-(pyridin-2-yl)propiolic acid could be exploited to develop novel antibacterial or antifungal compounds.[9]
-
Antimalarial Drug Development: Several pyridine-containing compounds have shown promising antimalarial activity. The rigid linker in 3-(pyridin-2-yl)propiolic acid could be used to probe the binding pockets of key parasitic enzymes.[12]
Materials Science
The rigid, linear structure of the pyridyl-alkyne backbone makes it an attractive building block for the synthesis of functional organic materials.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid can act as coordination sites for metal ions, leading to the formation of coordination polymers and MOFs with interesting electronic, magnetic, or porous properties.
-
Organic Electronics: The conjugated system of the pyridyl-alkyne structure can be extended to create organic semiconductors or materials for optoelectronic applications.
Conclusion
3-(Pyridin-2-yl)propiolic acid represents a valuable and versatile building block for organic synthesis. Its straightforward preparation via the robust Sonogashira coupling reaction, combined with the inherent reactivity of its functional groups, opens up a wide range of possibilities for the creation of complex molecules. The presence of the pharmacologically significant pyridine ring suggests that this compound and its derivatives are promising candidates for investigation in drug discovery programs. Furthermore, its rigid structure makes it a compelling component for the design of novel organic materials. This technical guide provides the foundational knowledge for researchers to confidently incorporate 3-(pyridin-2-yl)propiolic acid into their synthetic strategies and explore its full potential in their respective fields.
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